molecular formula C15H10BrN3OS B3583317 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B3583317
M. Wt: 360.2 g/mol
InChI Key: IPWPNXGYEBUPEQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound that features a thiazole ring, a pyridine ring, and a carboxamide group. The thiazole ring is known for its aromatic properties and biological activity, making it a valuable scaffold in medicinal chemistry

Future Directions

Future research could focus on further understanding the mechanism of action of this compound, as well as exploring its potential uses in various fields such as medicine and industry . Further studies could also investigate the safety and hazards associated with this compound .

Preparation Methods

One common method involves the reaction of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone with pyridine-3-carboxamide under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Compared to these compounds, 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both the pyridine and carboxamide groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-6-11(7-17-8-12)14(20)19-15-18-13(9-21-15)10-4-2-1-3-5-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPNXGYEBUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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